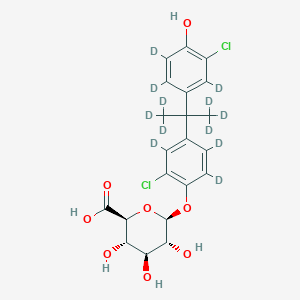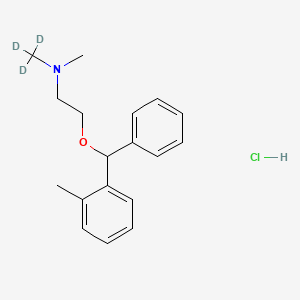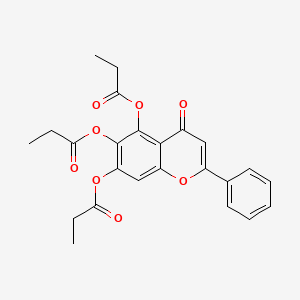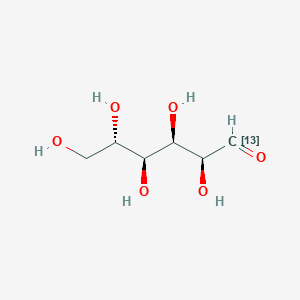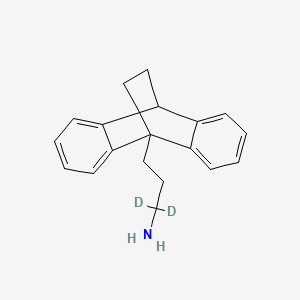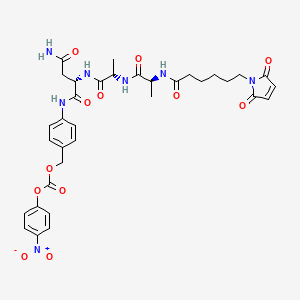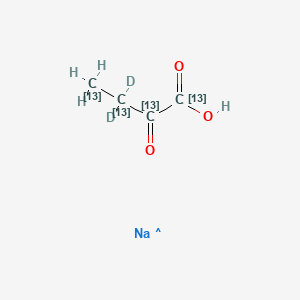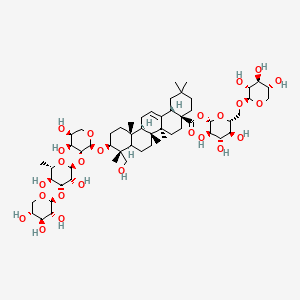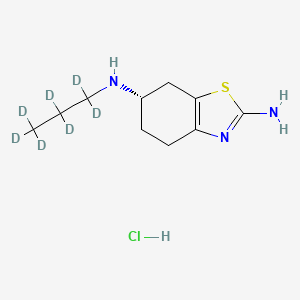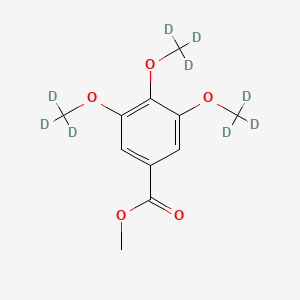
7'-Hydroxy ABA-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Hydroxy ABA-d2 is a deuterium-labeled derivative of 7’-Hydroxy ABA. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its stable isotope properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Hydroxy ABA-d2 typically involves the deuteration of 7’-Hydroxy ABA. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 7’-Hydroxy ABA-d2 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity and yield of the final product are critical factors in industrial production, requiring rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
7’-Hydroxy ABA-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 7’-Hydroxy ABA-d2 into other deuterium-labeled derivatives.
Substitution: The hydroxyl group in 7’-Hydroxy ABA-d2 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon in the presence of deuterium gas.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different deuterium-labeled compounds .
Scientific Research Applications
7’-Hydroxy ABA-d2 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Studies: Used in studies involving plant hormones and their physiological effects.
Industrial Applications: Employed in the development of new drugs and the study of their pharmacological properties
Mechanism of Action
The mechanism of action of 7’-Hydroxy ABA-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the metabolic stability and pharmacokinetic properties of drugs. This can lead to changes in the rate of drug metabolism and the formation of metabolites. The compound’s effects are primarily mediated through its interaction with enzymes involved in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
7’-Hydroxy ABA: The non-deuterated form of 7’-Hydroxy ABA-d2.
8’-Hydroxy ABA: Another hydroxylated derivative of ABA.
Phaseic Acid: A catabolite of ABA with similar physiological functions.
Uniqueness
7’-Hydroxy ABA-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolism research .
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1S)-2-[dideuterio(hydroxy)methyl]-1-hydroxy-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1/i9D2 |
InChI Key |
ZGHRCSAIMSBFLK-HXIWSWNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


